Enhanced In Vivo Glucose-Lowering Potency (ED25) in KKAy Mice
In a head-to-head comparative study, DN-108 demonstrated a 40.4-fold greater in vivo potency than troglitazone in lowering serum glucose levels in KKAy diabetic mice. This was quantified by the ED25 value, which is the oral dose required to achieve a 25% reduction in serum glucose [1].
| Evidence Dimension | In vivo glucose-lowering potency (ED25) |
|---|---|
| Target Compound Data | 7 mg/kg/day |
| Comparator Or Baseline | Troglitazone (CAS 97322-87-7): 283 mg/kg/day |
| Quantified Difference | 40.4-fold more potent |
| Conditions | KKAy diabetic mice, oral administration for 4 consecutive days |
Why This Matters
This substantial potency difference allows for significantly lower doses to achieve a therapeutic effect, a critical factor in reducing potential off-target toxicity and improving compound economy in long-term in vivo studies.
- [1] N. Ueda et al. Arzneimittelforschung. 1998 Jun;48(6):651-7. Pharmacological and pharmacokinetic studies of the newly synthesized thiazolidinedione derivative 5-(4-(1-phenyl-1-cyclopropanecarbonylamino)benzyl)-thiazolidine-2,4-dione. View Source
